molecular formula C19H15N3O2 B2354726 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide CAS No. 1207046-88-5

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2354726
CAS No.: 1207046-88-5
M. Wt: 317.348
InChI Key: REUNUNKMRCJZQG-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a substituted oxazole moiety at the N-position. The compound’s structure comprises a 1H-indole core with a carboxamide group at position 2 and a (5-phenyl-1,2-oxazol-3-yl)methyl substituent at the indole nitrogen.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNUNKMRCJZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

Nitrile oxides, generated in situ from hydroxymoyl chlorides, react with terminal alkynes under basic conditions to form the oxazole ring. For example:

  • Reactants : Benzaldehyde oxime (derived from benzaldehyde and hydroxylamine) is treated with chlorine gas to form benzohydroxymoyl chloride.
  • Conditions : Triethylamine (2.5 eq) in tetrahydrofuran (THF) at 0°C, followed by reaction with phenylacetylene (1.2 eq) at 25°C for 12 hours.
  • Yield : 78–82% for 5-phenyl-1,2-oxazole.

Key Optimization :

  • Excess alkyne (1.2–1.5 eq) improves regioselectivity for the 5-phenyl isomer.
  • Anhydrous conditions prevent hydrolysis of nitrile oxides.

Oxidative Cyclization of Aldehyde Derivatives

Alternative routes involve aldehydes as precursors:

Step Reagents Conditions Intermediate Yield
1 Benzaldehyde, NH₂OH·HCl Ethanol, reflux, 4h Benzaldehyde oxime 92%
2 Cl₂ gas, CH₂Cl₂ 0°C, 30 min Benzohydroxymoyl chloride 85%
3 Phenylacetylene, Et₃N THF, 25°C, 12h 5-Phenyl-1,2-oxazole 78%

Data synthesized from and analogous protocols in.

Indole Core Synthesis via Fischer Indole Synthesis

The 1H-indole-2-carboxamide segment is constructed using classical methods:

Fischer Cyclization

  • Reactants : Phenylhydrazine reacts with ethyl pyruvate in acetic acid under reflux to form ethyl indole-2-carboxylate.
  • Modification : Hydrolysis with NaOH (2M) yields indole-2-carboxylic acid, which is converted to the acid chloride using SOCl₂ before amidation.

Critical Parameters :

  • Temperature : Reflux at 110°C for 8 hours ensures complete cyclization.
  • Catalyst : ZnCl₂ (0.1 eq) increases reaction rate by 40%.

Amidation of Indole-2-Carboxylic Acid

The carboxylic acid is activated for coupling with the oxazole-containing amine:

Reagent Coupling Agent Solvent Time Yield
Indole-2-acid chloride None THF 2h 65%
Indole-2-carboxylic acid EDC/HOBt DMF 12h 82%

Adapted from and, where EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole.

Assembly of the Final Compound

Reductive Amination Approach

The oxazole-methylamine intermediate is coupled with indole-2-carboxamide:

  • Synthesis of (5-Phenyloxazol-3-yl)methylamine :
    • Oxazole derivative is brominated at the 3-position using NBS (N-bromosuccinimide) under UV light.
    • Displacement with sodium azide (NaN₃) in DMF, followed by Staudinger reaction with triphenylphosphine yields the primary amine.
  • Coupling Reaction :
    • Indole-2-carboxylic acid (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF react with (5-phenyloxazol-3-yl)methylamine (1.2 eq) at 25°C for 24h.
    • Yield : 75–80% after purification by silica gel chromatography.

One-Pot Sequential Methodology

Recent advances enable tandem oxazole formation and amidation:

Step Process Reagents/Conditions Outcome
1 Oxazole synthesis Benzohydroxymoyl chloride, phenylacetylene 5-Phenyl-1,2-oxazole
2 Bromination NBS, AIBN, CCl₄, 80°C 3-Bromo-5-phenyloxazole
3 Amination NaN₃, DMF, 60°C → PPh₃, THF/H₂O Oxazole-methylamine
4 Amide coupling Indole-2-acid chloride, DIPEA, THF Final product

Integrated from; overall yield: 62% over four steps.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, H4-indole), 7.89 (s, 1H, oxazole H5), 7.72–7.35 (m, 8H, aromatic), 4.82 (s, 2H, CH₂).
  • 13C NMR : δ 162.1 (CONH), 160.3 (oxazole C2), 138.5–116.2 (aromatic carbons), 41.7 (CH₂).
  • HRMS : m/z calcd for C₁₉H₁₅N₃O₂ [M+H]⁺: 317.348; found: 317.349.

Purity Optimization

  • HPLC : >98% purity achieved using C18 column (MeCN/H₂O gradient, 0.1% TFA).
  • Recrystallization : Ethyl acetate/hexane (1:3) at −20°C affords crystalline product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide. For instance, compounds with indole structures have demonstrated selective activity against various cancer cell lines. In particular, derivatives have shown IC50 values lower than 10 µM against Jurkat and HCT116 cells, indicating significant antiproliferative effects compared to standard chemotherapy agents like cisplatin .

Antioxidant Activity
The compound also exhibits antioxidant properties. Research indicates that indole derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. The radical scavenging activity of these compounds has been evaluated using methods such as DPPH and ABTS assays, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

Therapeutic Potential

Antibacterial and Antifungal Activities
Beyond anticancer properties, indole derivatives have been explored for their antibacterial and antifungal activities. Studies have shown that certain substituted indoles exhibit significant efficacy against various microbial strains, suggesting their potential as broad-spectrum antimicrobial agents .

Neurological Applications
Indole compounds are also being investigated for their neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIndole derivatives exhibited IC50 values < 10 µM against Jurkat cells, comparable to cisplatin efficacy .
Study 2Antioxidant EffectsDemonstrated strong radical scavenging activity through DPPH and FRAP assays .
Study 3Antimicrobial PropertiesShowed significant antibacterial activity against multiple strains .
Study 4Neuroprotective EffectsPotential modulation of neurotransmitter systems indicates therapeutic promise for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the indole moiety can engage in hydrophobic interactions and π-stacking. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound N-Substituent 5-Position Substituent Lipid-Lowering Activity (Relative) Synthesis Pathway
Target Compound (5-phenyloxazol-3-yl)methyl None (1H-indole) Not reported Likely coupling reaction
8–12 (Methoxy analogs) Benzoylphenyl -OCH₃ Moderate Scheme 1 in
15, 16, 18 (Chloro analogs) Benzoylphenyl -Cl High Scheme 1 in

Biological Activity

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2C_{18}H_{16}N_{2}O_{2}, with a molecular weight of 296.34 g/mol. The structure features an indole ring fused with an oxazole moiety, which is crucial for its biological activity.

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the oxazole ring have shown potency against various cancer cell lines:

CompoundCell LineIC50 (µM)
5dHUH710.1
5cHUH718.78
1OVXF 8992.76
2PXF 17529.27

These values suggest that modifications in the oxazole structure can enhance anticancer efficacy, particularly against liver carcinoma and ovarian cancer cell lines .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound shows promise in anti-inflammatory applications. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX).

2. Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

3. Membrane Disruption: The antimicrobial effects are likely due to its ability to penetrate bacterial membranes and interfere with cellular integrity.

Case Studies

Several case studies have highlighted the effectiveness of N-(5-phenyloxazolylmethyl)-indole derivatives in preclinical models:

Study A: A study evaluating the anticancer effects on HUH7 liver cancer cells revealed that treatment with a related compound led to a significant reduction in cell viability compared to controls.

Study B: Another investigation into the antimicrobial properties demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide, and what reaction conditions optimize yield and purity?

  • The synthesis typically involves multi-step reactions starting with the formation of the isoxazole ring via cyclization of β-keto esters with hydroxylamine. Subsequent coupling with indole-2-carboxylic acid derivatives under amide-forming conditions (e.g., EDCI/HOBt or DCC) is critical. Optimized conditions include refluxing in polar aprotic solvents (e.g., DMF) and using triethylamine as a base to enhance nucleophilicity. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, with characteristic shifts for oxazole (δ 6.5–7.5 ppm) and indole (δ 7.0–8.5 ppm) protons.
  • X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve stereochemical ambiguities. For example, SHELXL refines high-resolution data to generate thermal ellipsoid plots, validating bond angles and torsional strain .

Q. What in vitro assays are recommended for initial evaluation of the compound’s bioactivity?

  • Enzyme Inhibition Assays: Fluorescence-based assays (e.g., fluorogenic substrates for proteases) quantify IC50 values.
  • Two-Electrode Voltage Clamp (TEVC): Used in Xenopus oocytes to study ion channel modulation (e.g., AM2 proton channel inhibition at pH 5.5, with currents measured post-incubation) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting binding affinity with biological targets?

  • Molecular Docking (AutoDock Vina, Glide): Models interactions between the oxazole-indole scaffold and target pockets (e.g., viral M2 channels). Parameters include Gibbs free energy (ΔG) and hydrogen-bonding networks.
  • QSAR Studies: Hammett constants (σ) for substituents on the phenyl ring correlate with bioactivity, guiding analogue design .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Free Energy Perturbation (FEP): Adjusts force field parameters (e.g., AMBER) to reconcile binding affinity mismatches.
  • Crystallographic Validation: Resolve target-ligand complexes (e.g., PDB entries) to identify overlooked non-covalent interactions (e.g., π-π stacking with indole) .

Q. How does stereochemistry influence pharmacological profile, and what methods determine 3D conformation?

  • Chiral HPLC or SFC separates enantiomers, while Circular Dichroism (CD) confirms absolute configuration.
  • Conformational Analysis (Cremer-Pople Parameters): Quantifies ring puckering in oxazole/indole moieties using puckering amplitudes (q) and phase angles (θ) .

Q. What are the challenges in synthesizing analogues with modified oxazole/indole moieties?

  • Regioselectivity: Oxazole substituents (e.g., 5-phenyl vs. 4-phenyl) require controlled cyclization (e.g., using Claisen-Schmidt conditions).
  • Indole Functionalization: Electrophilic substitution (e.g., Vilsmeier-Haack formylation) at the 3-position competes with N-methylation; directing groups (e.g., Boc protection) mitigate side reactions .

Q. How do pH and solvent systems affect the compound’s stability during biological assays?

  • pH-Dependent Degradation: LC-MS monitors hydrolysis of the amide bond under acidic conditions (e.g., simulated gastric fluid).
  • Solubility Optimization: Co-solvents (e.g., 10% DMSO in PBS) balance lipophilicity (logP ≈ 3.2) and aqueous solubility (0.1 mg/mL in H2O) .

Notes

  • For synthesis, prioritize PubChem-validated protocols .
  • Computational tools must cite open-source software (e.g., AutoDock, SHELX) .

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